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Abstract

Sutidiazine, also known as ZY-19489, is a novel triaminopyrimidine derivative under
investigation as a potent antimalarial agent.[1] This technical guide provides a comprehensive
overview of its chemical structure, physicochemical properties, and a detailed synthesis
protocol. Additionally, it explores its mechanism of action, targeting the Plasmodium falciparum
V-type proton ATPase, a crucial enzyme for parasite survival.

Chemical Structure and Identification

Sutidiazine is a complex heterocyclic molecule with the systematic IUPAC name (R)-N2-(4-
cyclopropyl-5-fluoro-6-methylpyridin-2-yl)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-
dimethylpiperazin-1-yl)pyrimidine-2,4-diamine.[2] Its chemical structure is characterized by a
central diaminopyrimidine core substituted with a fluorinated pyridinyl group, a
dimethylpyrazolyl group, and a chiral dimethylpiperazinyl moiety.

Table 1: Chemical Identifiers and Properties of Sutidiazine
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Property Value

(R)-N2-(4-cyclopropyl-5-fluoro-6-methylpyridin-
IUPAC Name 2-yI)-N4-(1,5-dimethyl-1H-pyrazol-3-yl)-5-(3,4-
dimethylpiperazin-1-yl)pyrimidine-2,4-diamine

Molecular Formula C24H32FNg
Molecular Weight 465.57 g/mol
CAS Number 1821293-40-6

C[C@@H]1CN(CC(N(C)C1)=C(C=N2)N=C(NC

SMILES 3=CC(=C(C(=N3)C)F)C4CC4)N2)NC5=NN(C)C
=C5C
Synonyms ZY-19489, MMV253, AZ13721412

Synthesis of Sutidiazine

The synthesis of Sutidiazine is a multi-step process involving the sequential construction of the
substituted pyrimidine core. The following protocol is a detailed description of the synthetic
route.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (R)-4-(2,4-dichloropyrimidin-5-yl)-2-methylpiperazine-1-
carboxylate

e To a solution of 5-bromouracil in a suitable solvent, add tert-butyl (R)-2-methylpiperazine-1-
carboxylate.

e The reaction mixture is stirred at a specified temperature for a set duration to yield the
desired product.

Step 2: Chlorination and Condensation with 1,5-dimethyl-1H-pyrazol-3-amine

e The product from Step 1 undergoes chlorination.
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e The resulting chlorinated intermediate is then condensed with 1,5-dimethyl-1H-pyrazol-3-
amine to introduce the pyrazole moiety.

Step 3: Condensation with 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride

e The intermediate from the previous step is reacted with 4-cyclopropyl-5-fluoro-6-
methylpyridin-2-amine hydrochloride to attach the substituted pyridine ring.

Step 4: Boc-Deprotection and Methylation

» The Boc-protecting group is removed from the piperazine ring under acidic conditions (e.g., 4
N HCI in dioxane).[2]

o The deprotected piperazine is then methylated using formaldehyde and sodium
cyanoborohydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in
dichloromethane to yield the final product, Sutidiazine.[2]

Note: This is a generalized protocol based on available information. Specific reaction
conditions, solvents, and purification methods may vary and should be optimized based on
laboratory settings.

Mechanism of Action: Targeting the Plasmodium V-
type Proton ATPase

Sutidiazine's antimalarial activity is attributed to its potential inhibition of the Plasmodium
falciparum V-type proton ATPase (V-ATPase).[3] This enzyme is a multi-subunit proton pump
crucial for maintaining the acidic environment of the parasite's digestive vacuole.

The acidic pH of the digestive vacuole is essential for several key physiological processes in
the parasite, including:

* Hemoglobin Digestion: The parasite ingests and degrades host hemoglobin within the
digestive vacuole to obtain amino acids for its growth and development. The proteases
involved in this process are active only at acidic pH.[4][5][6]

o Heme Detoxification: The digestion of hemoglobin releases toxic heme, which the parasite
detoxifies by crystallizing it into hemozoin. This process is also pH-dependent.[4][5]
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e Cytosolic pH Homeostasis: The V-ATPase plays a role in maintaining the overall pH balance
within the parasite.[6][7]

By inhibiting the V-ATPase, Sutidiazine disrupts these vital processes, leading to parasite
death.

Hemoglobin Digestion

Click to download full resolution via product page
Caption: Proposed mechanism of action of Sutidiazine.

Quantitative Data

Clinical studies have provided quantitative data on the efficacy of Sutidiazine (ZY-19489) in

treating malaria.

Table 2: Efficacy of Single-Dose ZY-19489 in a Volunteer Infection Study

Number of Participants with

Dose Group Recrudescence
200 mg 4 out of 5
300 mg 5 out of 8
900 mg Ooutof 2

Data from a first-in-human study.[8]

Pharmacokinetic-pharmacodynamic modeling from this study predicted that a single dose of
1100 mg would be sufficient to clear the baseline parasitemia by a factor of 10°.[8]
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Experimental Workflow: Synthesis and In Vitro
Evaluation

The development of Sutidiazine involves a structured workflow from chemical synthesis to

biological evaluation.
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Chemical Synthesis

Starting Materials
(5-bromouracil, etc.)

l

Step 1: Coupling

l

Step 2: Chlorination &
Condensation

Y

Step 3: Condensation

l

Step 4: Deprotection &
Methylation

Sutidiazine (ZY-19489)

idlogical Evaluati

In vitro antimalarial assay Mechanism of Action Studies
(P. falciparum culture) (V-ATPase inhibition)

l

Determine IC50

Click to download full resolution via product page

Caption: General workflow for the synthesis and initial evaluation of Sutidiazine.
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Conclusion

Sutidiazine represents a promising new class of antimalarial compounds with a novel
mechanism of action. Its complex chemical structure presents a challenging yet achievable
synthetic target. Further research and clinical development are warranted to fully elucidate its
therapeutic potential in the fight against malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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